![molecular formula C15H17FN4O2S B2721344 8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176201-93-5](/img/structure/B2721344.png)
8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as FOA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FOA is a bicyclic compound that contains a triazole ring and a sulfonyl group, which are both important for its biological activity.
Scientific Research Applications
Synthesis and Reactivity
Azabicyclooctane derivatives, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogues, have been synthesized efficiently from pyroglutamic acid, demonstrating the compound's versatility in organic synthesis. The key steps involved reduction and cyclization of a nitroenamine intermediate, showing the compound's applicability in generating structurally complex molecules with potential biological activity (Singh et al., 2007).
Structural Applications in Materials Science
The crystal structures of hybrid polyphenylene macromolecules formed through reactions involving related bicyclic compounds highlight the potential for creating materials with unique properties. For instance, compounds with large molecular weights and complex structures have been isolated and characterized, offering insights into the design of novel materials with specific functionalities (Roll et al., 2011).
Methodological Advances
Research on the synthesis of azabicyclooctane scaffolds, particularly in the context of tropane alkaloids, has been significant. These efforts aim at stereoselective construction of the bicyclic scaffold, underlining the importance of azabicyclooctane derivatives in the synthesis of biologically active compounds. The methodologies developed offer a framework for the enantioselective construction of complex molecules, highlighting the structural and synthetic versatility of these compounds (Rodríguez et al., 2021).
Natural Occurrence and Synthetic Utility
The study of 2,8-diheterobicyclo[3.2.1]octane ring systems has revealed their natural occurrence, synthesis, and properties. These compounds are core structures in numerous biologically active natural products, demonstrating the significance of bicyclic compounds in natural product chemistry and synthetic organic chemistry. The reactivity and utility of these compounds as building blocks in organic synthesis have been extensively explored, further emphasizing their importance in the development of new synthetic methods (Flores & Díez, 2014).
properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c16-14-3-1-2-4-15(14)23(21,22)20-11-5-6-12(20)10-13(9-11)19-8-7-17-18-19/h1-4,7-8,11-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBVGRNMHKQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
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